Nicotinic acid, 4-(2-chloroethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 4-(2-chloroethylthio)-, also known as S-2-(4-pyridylthio) ethyl chlorothioformate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiol-reactive reagent that can modify cysteine residues in proteins and peptides. The modification of cysteine residues can lead to changes in the biochemical and physiological properties of the modified proteins and peptides.
Mechanism Of Action
Nicotinic acid, 4-(2-chloroethylthio)- reacts with cysteine residues in proteins and peptides to form a covalent bond. This reaction occurs through the attack of the thiol group of the cysteine residue on the electrophilic carbon of the chlorothioformate group. The resulting product is a modified protein or peptide that has a new chemical property due to the modification of the cysteine residue.
Biochemical And Physiological Effects
The modification of cysteine residues in proteins and peptides by nicotinic acid, 4-(2-chloroethylthio)- can lead to changes in the biochemical and physiological properties of the modified proteins and peptides. For example, the modification of cysteine residues in enzymes can lead to changes in the enzyme activity. The modification of cysteine residues in proteins can also affect protein-protein interactions and protein structure.
Advantages And Limitations For Lab Experiments
One of the advantages of using nicotinic acid, 4-(2-chloroethylthio)- in lab experiments is its specificity for cysteine residues. This compound can selectively modify cysteine residues in proteins and peptides without affecting other amino acids. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of nicotinic acid, 4-(2-chloroethylthio)- in scientific research. One potential direction is the development of new methods for the selective modification of cysteine residues in proteins and peptides. Another potential direction is the use of this compound in the study of protein-protein interactions and enzyme activity in living cells. Additionally, the development of new labeling and detection methods for cysteine residues modified by nicotinic acid, 4-(2-chloroethylthio)- could have important applications in protein purification and detection.
Synthesis Methods
Nicotinic acid, 4-(2-chloroethylthio)- can be synthesized by reacting 2-mercaptopyridine with chloroformate in the presence of a base such as triethylamine. The reaction produces Nicotinic acid, 4-(2-chloroethylthio)-(4-pyridylthio) ethyl chlorothioformate as the final product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
Nicotinic acid, 4-(2-chloroethylthio)- has been widely used in scientific research as a thiol-reactive reagent. The modification of cysteine residues in proteins and peptides can be used to study protein-protein interactions, enzyme activity, and protein structure. This compound can also be used to label cysteine residues in proteins and peptides for detection and purification purposes.
properties
CAS RN |
13096-15-6 |
---|---|
Product Name |
Nicotinic acid, 4-(2-chloroethylthio)- |
Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
4-(2-chloroethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-2-4-13-7-1-3-10-5-6(7)8(11)12/h1,3,5H,2,4H2,(H,11,12) |
InChI Key |
IHESCFOJBNPJMK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
Canonical SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
Other CAS RN |
13096-15-6 |
synonyms |
4-(2-Chloroethylthio)nicotinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.